

An In-depth Technical Guide to 2-Methyl-4-phenylbutanoic Acid

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Compound of Interest

Compound Name: 2-Methyl-4-phenylbutanoic acid

Cat. No.: B167380

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-4-phenylbutanoic acid**, including its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and spectral analysis. This document also addresses the current state of knowledge regarding its biological activity.

Chemical Identity and Synonyms

2-Methyl-4-phenylbutanoic acid is a carboxylic acid with a phenyl substituent. While it does not have a wide range of common trivial names, it is systematically identified by its IUPAC name and various chemical registry numbers.

Table 1: Chemical Identifiers for **2-Methyl-4-phenylbutanoic Acid**

Identifier Type	Value
IUPAC Name	2-Methyl-4-phenylbutanoic acid
CAS Number	1949-41-3[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂
SMILES	CC(CCC1=CC=CC=C1)C(=O)O
InChI	InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
InChIKey	OCKZHEXBLOOGOC-UHFFFAOYSA-N
Depositor-Supplied Synonym	SCHEMBL1073143

Physicochemical Properties

The physicochemical properties of **2-Methyl-4-phenylbutanoic acid** have been computationally predicted and are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 2: Computed Physicochemical Properties of **2-Methyl-4-phenylbutanoic Acid**

Property	Value
Molecular Weight	178.23 g/mol
Topological Polar Surface Area	37.3 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	4
Physical Form	Liquid or Solid or Semi-solid[1]
Purity	97%[1]
Storage Temperature	Sealed in dry, room temperature[1]

Synthesis of 2-Methyl-4-phenylbutanoic Acid

A detailed experimental protocol for the synthesis of **2-Methyl-4-phenylbutanoic acid** is not readily available in published literature. However, a standard and reliable method for its preparation is the malonic ester synthesis. This method allows for the formation of substituted carboxylic acids through the alkylation of diethyl malonate.

Experimental Protocol: Malonic Ester Synthesis

This protocol describes a plausible method for the synthesis of **2-Methyl-4-phenylbutanoic acid** starting from diethyl malonate and 1-bromo-2-phenylethane.

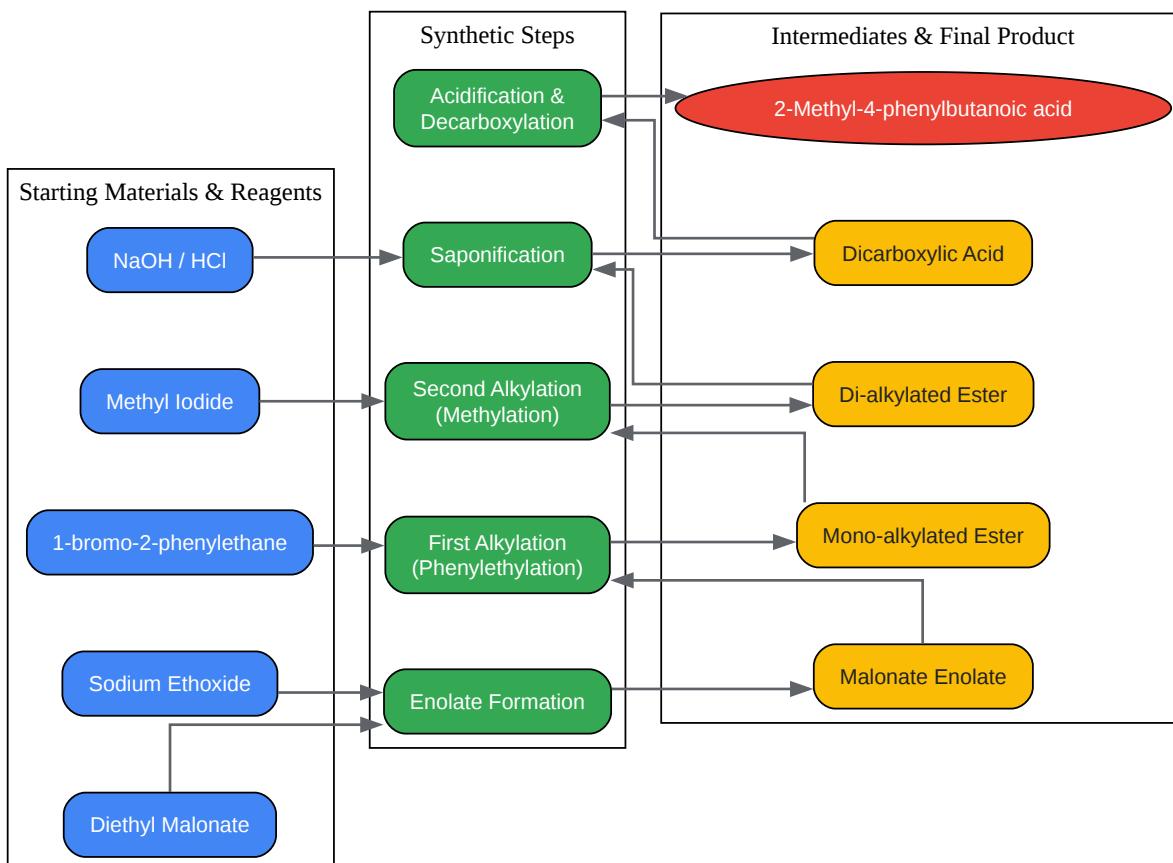
Materials:

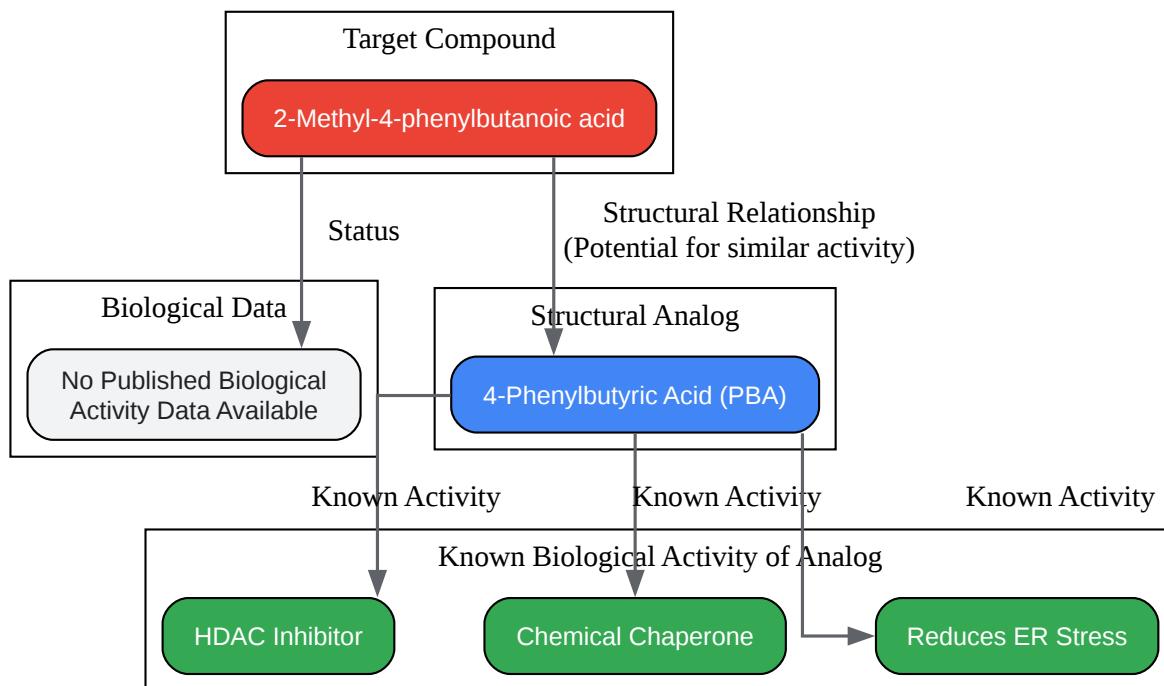
- Diethyl malonate
- Sodium ethoxide (NaOEt)
- Absolute ethanol
- 1-bromo-2-phenylethane
- Methyl iodide (CH_3I)
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Formation of the Malonate Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the sodium salt of diethyl malonate.

- First Alkylation: 1-bromo-2-phenylethane is added dropwise to the solution of the malonate enolate. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. This step introduces the phenylethyl group to the α -carbon of the malonic ester.
- Second Alkylation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to deprotonate the mono-alkylated malonic ester. Subsequently, methyl iodide is added dropwise, and the mixture is refluxed to introduce the methyl group.
- Saponification: The resulting dialkylated malonic ester is hydrolyzed by adding an aqueous solution of sodium hydroxide and heating the mixture under reflux. This converts the ester groups to carboxylate salts.
- Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and undergoes decarboxylation upon heating to yield **2-Methyl-4-phenylbutanoic acid**.
- Workup and Purification: The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.



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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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